molecular formula C19H21NO3 B4648675 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one

3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one

Cat. No. B4648675
M. Wt: 311.4 g/mol
InChI Key: MDJPUEVBOLKLPD-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one, also known as 25I-NBOMe, is a synthetic psychoactive substance that belongs to the phenethylamine family. It is a potent agonist of the serotonin 2A receptor and has been found to have hallucinogenic effects in humans. The purpose of

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one involves its binding to the serotonin 2A receptor, which leads to the activation of a signaling cascade that ultimately results in changes in brain activity and behavior. It has been suggested that the hallucinogenic effects of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one may be mediated by its ability to alter the balance between excitatory and inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one include changes in brain activity, alterations in mood and perception, and changes in heart rate and blood pressure. It has been found to induce hallucinations, altered states of consciousness, and changes in sensory perception. In addition, it has been reported to cause vasoconstriction, tachycardia, and hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one in lab experiments include its potency and selectivity for the serotonin 2A receptor, which makes it a useful tool for studying the effects of hallucinogens on the brain and behavior. However, its potential for abuse and toxicity limits its use in human studies, and caution must be exercised when handling and administering the substance.

Future Directions

For research on 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one include further investigation of its mechanism of action, its effects on brain connectivity and network organization, and its potential therapeutic applications. In addition, studies are needed to determine the long-term effects of exposure to 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one and its potential for addiction and toxicity. Finally, research is needed to develop safer and more effective treatments for psychiatric disorders that involve alterations in serotonin signaling, such as depression and anxiety.

Scientific Research Applications

3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one has been used in scientific research to study the effects of hallucinogens on the brain and behavior. It has been found to be a potent agonist of the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also shown that 3-[(2,5-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one can induce changes in brain activity, including alterations in connectivity and functional network organization.

properties

IUPAC Name

(E)-3-(2,5-dimethoxyanilino)-1-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-14-5-7-15(8-6-14)18(21)11-12-20-17-13-16(22-2)9-10-19(17)23-3/h5-13,20H,4H2,1-3H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJPUEVBOLKLPD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.